molecular formula C15H17IN4O4S B12743284 N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate CAS No. 85894-20-8

N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate

Cat. No.: B12743284
CAS No.: 85894-20-8
M. Wt: 476.3 g/mol
InChI Key: RVJTYBOEFRSUAC-HMXKFKBXSA-N
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Description

N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate is a chemical compound with the molecular formula C8H9IN4O.C7H8O3S and a molecular weight of 476.32 . This compound is known for its unique structure, which includes an iodine atom attached to a phenyl ring and a hydrazinecarboximidamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate involves several steps. One common method includes the reaction of hydrazinecarboximidamide with 3-iodobenzaldehyde in the presence of a suitable solvent and catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield hydrazine derivatives .

Scientific Research Applications

N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, it is used in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-Hydroxy-2-((3-iodophenyl)methylene)hydrazinecarboximidamide tosylate can be compared with other similar compounds, such as N-Hydroxy-2-((3-chlorophenyl)methylene)hydrazinecarboximidamide and N-Hydroxy-2-((3-bromophenyl)methylene)hydrazinecarboximidamide. These compounds share similar structures but differ in the halogen atom attached to the phenyl ring. The presence of different halogen atoms can influence the chemical properties and reactivity of these compounds, highlighting the uniqueness of this compound .

Properties

CAS No.

85894-20-8

Molecular Formula

C15H17IN4O4S

Molecular Weight

476.3 g/mol

IUPAC Name

1-hydroxy-2-[(E)-(3-iodophenyl)methylideneamino]guanidine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C8H9IN4O.C7H8O3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,14H,(H3,10,12,13);2-5H,1H3,(H,8,9,10)/b11-5+;

InChI Key

RVJTYBOEFRSUAC-HMXKFKBXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)I)/C=N/N=C(\N)/NO

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)I)C=NN=C(N)NO

Origin of Product

United States

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